molecular formula C25H31N3O2 B2424011 1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912896-40-3

1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2424011
CAS No.: 912896-40-3
M. Wt: 405.542
InChI Key: COHXBAXJXYUIMG-UHFFFAOYSA-N
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Description

1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a dimethylphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its equivalents Finally, the pyrrolidinone ring is formed via cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of more saturated compounds .

Scientific Research Applications

1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The benzimidazole core is known to interact with proteins and nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of a benzimidazole core, a pyrrolidinone ring, and a dimethylphenoxyethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-butyl-4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-4-5-13-27-17-20(16-24(27)29)25-26-21-10-6-7-11-22(21)28(25)14-15-30-23-12-8-9-18(2)19(23)3/h6-12,20H,4-5,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHXBAXJXYUIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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